molecular formula C7H16N2O6 B13415366 N-Nitroso-meglumine

N-Nitroso-meglumine

Cat. No.: B13415366
M. Wt: 224.21 g/mol
InChI Key: VLGVGLCWLGEFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-meglumine is synthesized through the nitrosation of meglumine. The reaction typically involves the use of nitrous acid, which is generated in situ by the acidification of sodium nitrite . The reaction conditions include maintaining a cold acidic environment to facilitate the formation of the N-nitroso compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common in monitoring the production process .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-meglumine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield the parent amine .

Scientific Research Applications

N-Nitroso-meglumine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-nitroso-meglumine involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The compound can alkylate DNA, causing mutations that may lead to cancer . The molecular targets include nucleophilic sites in DNA and proteins, and the pathways involved are related to DNA repair and cellular stress responses .

Comparison with Similar Compounds

N-Nitroso-meglumine can be compared with other N-nitrosamines, such as:

  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosodibutylamine
  • N-nitrosodiisopropylamine

These compounds share similar chemical properties and potential health risks but differ in their specific structures and sources . This compound is unique due to its derivation from meglumine and its specific applications in pharmaceuticals .

Properties

IUPAC Name

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGVGLCWLGEFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.